molecular formula C15H15N3O4S B14130662 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B14130662
M. Wt: 333.4 g/mol
InChI Key: WACNOGYSEJJXGA-UHFFFAOYSA-N
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Description

2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is an organic compound with a complex structure that includes a nitropyridine ring, a sulfanyl group, and a phenoxyethyl moiety

Preparation Methods

The synthesis of 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method starts with the nitration of pyridine to form 5-nitropyridine. This is followed by the introduction of a sulfanyl group to yield 5-nitropyridin-2-yl sulfanyl. The final step involves the reaction of this intermediate with 2-phenoxyethylamine to form the desired acetamide compound. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitropyridine moiety can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C15H15N3O4S/c19-14(16-8-9-22-13-4-2-1-3-5-13)11-23-15-7-6-12(10-17-15)18(20)21/h1-7,10H,8-9,11H2,(H,16,19)

InChI Key

WACNOGYSEJJXGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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